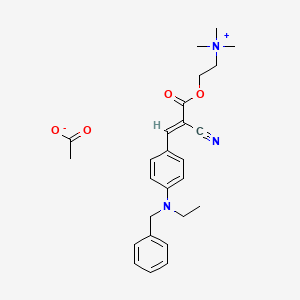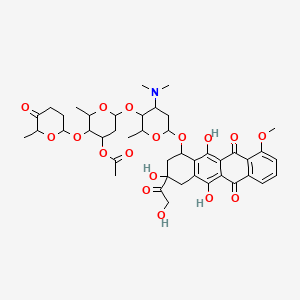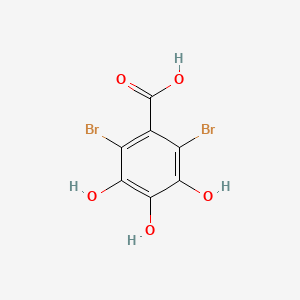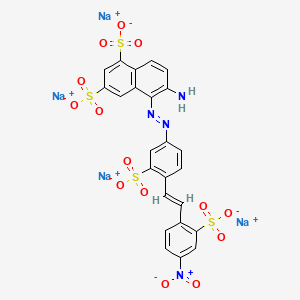
1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. This compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt typically involves multiple steps:
Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups.
Sulfonation: This is followed by sulfonation to add sulfonic acid groups to the naphthalene ring.
Amination: The nitro groups are then reduced to amino groups.
Diazotization: The amino groups are diazotized to form diazonium salts.
Coupling Reaction: Finally, the diazonium salts are coupled with other aromatic compounds to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The process is optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often replacing hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation: Formation of nitroso compounds and sulfonic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets include aromatic compounds that can participate in coupling reactions. The pathways involved often include electron transfer processes, leading to the formation of colored products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitrophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt
- 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-3-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt
Uniqueness
The unique combination of nitro, sulfonic acid, and azo groups in 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt gives it distinct chemical properties, making it particularly useful in applications requiring vibrant colors and specific reactivity.
Eigenschaften
CAS-Nummer |
74398-78-0 |
|---|---|
Molekularformel |
C24H14N4Na4O14S4 |
Molekulargewicht |
802.6 g/mol |
IUPAC-Name |
tetrasodium;6-amino-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H18N4O14S4.4Na/c25-20-8-7-18-19(11-17(43(31,32)33)12-23(18)46(40,41)42)24(20)27-26-15-5-3-13(21(9-15)44(34,35)36)1-2-14-4-6-16(28(29)30)10-22(14)45(37,38)39;;;;/h1-12H,25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4/b2-1+,27-26?;;;; |
InChI-Schlüssel |
CQMBKZCMBKMCJT-CRSRMRDOSA-J |
Isomerische SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)

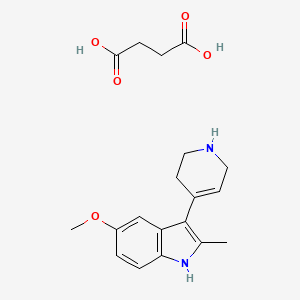




![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)


